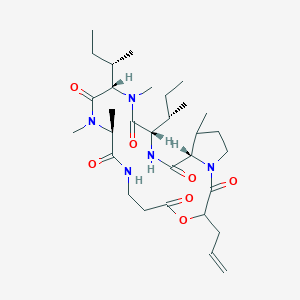
destruxin A5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Destruxin A5, also known as this compound, is a useful research compound. Its molecular formula is C31H51N5O7 and its molecular weight is 605.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Liver Fibrosis
Destruxin A5 has demonstrated significant anti-fibrotic effects in liver fibrosis models. Research indicates that it effectively reduces the levels of phosphorylated PDGFR-β, AKT, and ERK in liver tissues, suggesting a decrease in fibrogenic signaling pathways. In vitro, ex vivo, and in vivo studies have shown that this compound alleviates liver fibrosis by blocking PDGF-BB/PDGFR-β signaling .
Cancer Treatment
This compound has been investigated for its anticancer properties against various malignancies, including:
- Colorectal Cancer : Studies have shown that this compound can induce apoptosis in colorectal cancer cells through intrinsic mitochondrial pathways and by inhibiting cell cycle progression .
- Leukemia and Lymphomas : The compound has exhibited cytotoxic effects against leukemia and lymphoma cell lines, demonstrating potential as a therapeutic agent in hematological malignancies .
- Non-Small Cell Lung Cancer : this compound has shown promise when used in combination with other therapies, such as tyrosine kinase inhibitors, enhancing therapeutic efficacy against non-small cell lung cancer .
Case Studies
Several studies have documented the efficacy of this compound across different models:
Potential for Clinical Use
The selective nature of this compound's action on the PDGF-BB/PDGFR-β pathway presents it as a promising candidate for further clinical development. Its ability to target specific signaling pathways without affecting other cellular functions may reduce side effects commonly associated with broad-spectrum chemotherapeutics.
Propriétés
Formule moléculaire |
C31H51N5O7 |
|---|---|
Poids moléculaire |
605.8 g/mol |
Nom IUPAC |
(10S,13S,16S,19S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C31H51N5O7/c1-10-13-22-29(40)36-17-15-20(6)25(36)28(39)33-24(18(4)11-2)30(41)35(9)26(19(5)12-3)31(42)34(8)21(7)27(38)32-16-14-23(37)43-22/h10,18-22,24-26H,1,11-17H2,2-9H3,(H,32,38)(H,33,39)/t18-,19-,20?,21-,22?,24-,25-,26-/m0/s1 |
Clé InChI |
PGUIAWATJDLBEN-KOSMNMCVSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)OC(C(=O)N2CCC([C@H]2C(=O)N1)C)CC=C)C)C)[C@@H](C)CC)C |
SMILES canonique |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC=C)C)C)C(C)CC)C |
Synonymes |
destruxin A5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















